N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide is a complex organic compound that features a benzimidazole moiety linked to a benzamide structure
Mechanism of Action
Mode of Action
It is suggested that similar compounds may have antiangiogenic effects and promote apoptosis .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to angiogenesis and apoptosis .
Result of Action
Similar compounds have been shown to exhibit antiproliferative potency, suggesting potential anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 4-(N,N-dibutylsulfamoyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at positions ortho and para to the amide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. The dibutylsulfamoyl group may enhance its lipophilicity, potentially improving its cellular uptake and bioavailability compared to its dimethyl or diethyl analogs.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S/c1-3-5-19-32(20-6-4-2)36(34,35)22-17-15-21(16-18-22)28(33)31-24-12-8-7-11-23(24)27-29-25-13-9-10-14-26(25)30-27/h7-18H,3-6,19-20H2,1-2H3,(H,29,30)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLIFXRYCUJWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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